N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
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Overview
Description
N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide: is a complex organic compound characterized by its unique bicyclic structure and the presence of a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivative, which is then subjected to a series of reactions to introduce the thiolane and cyano groups. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and thiolane groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 5-Norbornene-2-carboxaldehyde
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Uniqueness: N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is unique due to the presence of both the cyano and thiolane groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c14-7-13(3-4-17-8-13)15-12(16)11-6-9-1-2-10(11)5-9/h1-2,9-11H,3-6,8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYIJGSVHNTXBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2CC3CC2C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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